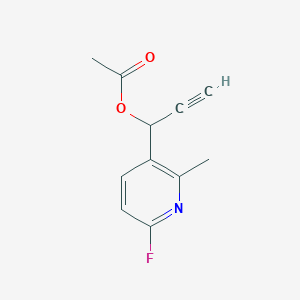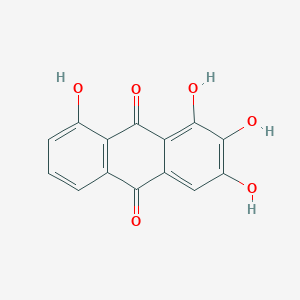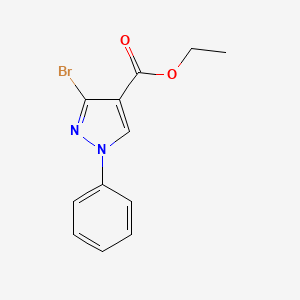
N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide is a chemical compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the ethanimidamide group: This step involves the reaction of thiophene with appropriate reagents to introduce the ethanimidamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the imidamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: It can be used in the synthesis of conductive polymers or other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: Used as a probe or reagent in biochemical assays.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and hydroxy group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene or 2-thiophenecarboxaldehyde.
Hydroxyimidamides: Compounds such as N-hydroxybenzimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide is unique due to the combination of the thiophene ring and the hydroxyethanimidamide moiety. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-hydroxy-2-thiophen-2-ylethanimidamide |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8) |
InChI Key |
LHSWRTYGIVUVHO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)C/C(=N\O)/N |
Canonical SMILES |
C1=CSC(=C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)

![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)


![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)


